4-(Fluorosulfonyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137835. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluorosulfonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTAYFNTRRLWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193197 | |

| Record name | 4-(Fluorosulphonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-55-1 | |

| Record name | 4-(Fluorosulfonyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Fluorosulfonyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-55-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Fluorosulphonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(fluorosulphonyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(FLUOROSULFONYL)BENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2CX4GK6KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Fluorosulfonyl)benzoyl Chloride: A Bifunctional Reagent for Chemical Biology and Drug Discovery

Introduction: The Emergence of a Versatile Chemical Tool

In the landscape of modern chemical biology and drug discovery, the quest for molecular tools that can elucidate biological function and serve as starting points for therapeutic development is paramount. Among the arsenal of reagents available to researchers, bifunctional molecules—those possessing two distinct reactive centers—offer unique advantages for constructing complex molecular architectures and probing biological systems. 4-(Fluorosulfonyl)benzoyl chloride has emerged as a significant player in this field, distinguished by its possession of two highly valuable, yet differentially reactive, electrophilic sites: a benzoyl chloride and an aryl sulfonyl fluoride.

This guide provides an in-depth technical overview of the properties, synthesis, and applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage the unique reactivity of this compound for the synthesis of chemical probes, covalent inhibitors, and other advanced molecular constructs. We will delve into the causality behind its selective reactivity, provide detailed experimental protocols, and explore its role within the powerful framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a solid at room temperature with a defined set of physical and chemical characteristics that dictate its handling, storage, and reactivity.

Structural Identity

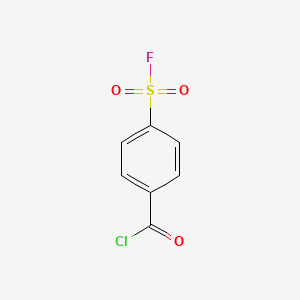

The molecule consists of a central benzene ring substituted at the 1 and 4 positions with a benzoyl chloride and a sulfonyl fluoride group, respectively. This arrangement of two potent electrophilic moieties is the key to its utility.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Data Presentation: Key Properties

The following table summarizes the essential physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClFO₃S | [1] |

| Molecular Weight | 222.62 g/mol | [1] |

| CAS Number | 402-55-1 | [1] |

| Appearance | Solid | - |

| Melting Point | 46-48 °C | [2] |

| Boiling Point | 96-97 °C at 0.7 mmHg | [2] |

| Density | ~1.518 g/cm³ (estimated) | [2] |

| Solubility | Reacts with water and alcohols. Soluble in many anhydrous organic solvents. | [2] |

| Stability | Moisture sensitive; hydrolyzes in water. | [2] |

Reactivity and Mechanistic Insights: A Tale of Two Electrophiles

The synthetic utility of this compound is rooted in the differential reactivity of its two electrophilic centers: the acyl chloride and the sulfonyl fluoride. Understanding the principles that govern their selective reactions is critical for designing successful synthetic strategies.

The Reactivity Hierarchy

In general, acyl chlorides are significantly more reactive towards nucleophiles than arenesulfonyl fluorides. This difference can be attributed to several factors:

-

Electrophilicity of the Central Atom: The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. While the sulfur atom in the sulfonyl fluoride is in a high oxidation state (+6) and is also highly electrophilic, the S-F bond is exceptionally strong and kinetically stable.

-

Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group in nucleophilic acyl substitution reactions. In contrast, the fluoride ion (F⁻) is a poorer leaving group under standard conditions, contributing to the lower reactivity of the sulfonyl fluoride moiety.

-

Reaction Mechanism: Acyl chlorides typically react with nucleophiles via a tetrahedral intermediate in a nucleophilic acyl substitution pathway. Sulfonyl fluorides react via a similar mechanism, but the activation energy for this process is generally higher.

This reactivity differential allows for the chemoselective functionalization of the acyl chloride group while leaving the sulfonyl fluoride intact. This is particularly advantageous when the sulfonyl fluoride is intended for a subsequent "click" reaction, such as SuFEx.

Diagram: Chemoselective Reaction with an Amine

Caption: Selective acylation at the benzoyl chloride.

The Power of SuFEx Chemistry

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless. SuFEx is considered a next-generation "click" reaction, characterized by its high efficiency, broad functional group tolerance, and the formation of exceptionally stable linkages.

The relative inertness of the S-F bond allows it to survive a wide range of synthetic transformations, only to be "clicked" into place with a suitable nucleophile under specific activating conditions. This latent reactivity makes this compound an ideal bifunctional reagent for constructing complex molecules in a modular fashion. The acyl chloride can be used as a traditional linking group, while the sulfonyl fluoride serves as a latent "warhead" for covalent modification of biological targets or for further synthetic elaboration.

Experimental Protocols: Synthesis and Application

A key aspect of this guide is the provision of actionable, field-proven methodologies. The following protocols are based on established literature procedures and are designed to be self-validating systems for the synthesis and application of this compound.

Synthesis of this compound

This multi-step synthesis starts from the readily available 4-aminobenzoic acid and proceeds through a Sandmeyer-type reaction to install the sulfonyl fluoride, followed by conversion of the carboxylic acid to the acyl chloride. This procedure is adapted from the work of Zhong, et al. (Organic Letters, 2020).[3]

Diagram: Synthetic Workflow

Caption: Synthetic pathway to the target compound.

Step-by-Step Methodology:

-

Diazotization and Fluorosulfonylation of 4-Aminobenzoic Acid:

-

Rationale: This two-step, one-pot procedure converts the primary aromatic amine into a diazonium salt, which is then transformed into the sulfonyl fluoride. The use of tert-butyl nitrite as the diazotizing agent and a combination of a sulfur dioxide source and a fluorine source achieves the desired transformation.

-

Procedure:

-

In a suitable reaction vessel, suspend 4-aminobenzoic acid in a mixture of ethanol and water at 0 °C.

-

Add tetrafluoroboric acid, followed by the dropwise addition of tert-butylnitrite, maintaining the temperature between 0-20 °C. Stir for 1 hour.

-

Introduce a suitable sulfur dioxide source (e.g., DABSO) and a fluorine source (e.g., Selectfluor).

-

Heat the reaction mixture to 70 °C and stir for 9 hours under an inert atmosphere (Schlenk technique).

-

After cooling, the reaction is worked up by extraction to isolate the crude 4-(fluorosulfonyl)benzoic acid.

-

-

-

Chlorination of 4-(Fluorosulfonyl)benzoic Acid:

-

Rationale: The carboxylic acid intermediate is converted to the more reactive acyl chloride using thionyl chloride. This is a standard and high-yielding transformation.

-

Procedure:

-

To the crude 4-(fluorosulfonyl)benzoic acid, add an excess of thionyl chloride.

-

Heat the mixture to 75 °C and stir until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the excess thionyl chloride under reduced pressure to yield the crude this compound.

-

The product can be purified by vacuum distillation or recrystallization.

-

-

Application: Chemoselective Amidation

This protocol demonstrates the selective reaction of the acyl chloride moiety in the presence of the sulfonyl fluoride, a key application of this reagent.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a dry, inert atmosphere (e.g., under nitrogen), dissolve a primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of this compound:

-

Dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

-

Reaction and Workup:

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted-4-(fluorosulfonyl)benzamide.

-

Purify the product by column chromatography or recrystallization.

-

Spectroscopic Characterization (Predicted)

Authentic spectroscopic data is essential for structure verification. As publicly available spectra for this compound are limited, the following are predicted characteristic peaks based on the analysis of its functional groups and related structures.

-

¹H NMR (CDCl₃, 400 MHz):

-

Expect two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

δ ≈ 8.2-8.4 ppm (d, 2H, protons ortho to the COCl group).

-

δ ≈ 8.0-8.2 ppm (d, 2H, protons ortho to the SO₂F group).

-

The exact chemical shifts will be influenced by the strong electron-withdrawing nature of both substituents.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

Expect signals for the carbonyl carbon, the four distinct aromatic carbons, and potentially carbon-fluorine coupling.

-

δ ≈ 165-168 ppm (C=O).

-

δ ≈ 128-145 ppm (aromatic carbons).

-

-

IR (ATR):

-

ν ≈ 1770-1800 cm⁻¹ (strong, C=O stretch of the acyl chloride).

-

ν ≈ 1380-1410 cm⁻¹ (strong, asymmetric SO₂ stretch).

-

ν ≈ 1180-1210 cm⁻¹ (strong, symmetric SO₂ stretch).

-

ν ≈ 800-850 cm⁻¹ (S-F stretch).

-

Safety and Handling

This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions.[2]

-

Hazards: Causes severe skin burns and eye damage. Harmful if swallowed. Reacts with water to release corrosive gases (HCl and fluorosulfonic acid).[2]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. It is moisture-sensitive and should be protected from humidity.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational molecular design in advancing chemical and biological research. Its bifunctional nature, governed by a predictable reactivity hierarchy, provides a versatile platform for the synthesis of sophisticated molecular probes and complex drug candidates. The acyl chloride moiety serves as a reliable handle for traditional acylation chemistry, while the sulfonyl fluoride group offers the unique advantages of stability and latent reactivity, making it a prime substrate for SuFEx click chemistry. As the fields of chemical proteomics and covalent drug discovery continue to expand, the demand for precisely engineered reagents like this compound will undoubtedly grow, paving the way for new discoveries and therapeutic innovations.

References

-

Zhong, T., Pang, M.-K., Chen, Z.-D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 3072–3078. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

SLS - Lab Supplies. (n.d.). 4-(Fluorosulfonyl)benzoyl chlo | 136387-1G | SIGMA-ALDRICH. Retrieved January 18, 2026, from [Link]

- van Muijlwijk-Koezen, J. E., et al. (2001). Synthesis and use of FSCPX, an irreversible adenosine A1 antagonist, as a 'receptor knock-down' tool. Bioorganic & medicinal chemistry letters, 11(6), 815–818.

-

SpectraBase. (n.d.). p-(fluorosulfonyl)benzoyl chloride. Retrieved January 18, 2026, from [Link]

Sources

An In-depth Technical Guide to 4-(Fluorosulfonyl)benzoyl chloride: A Bifunctional Reagent for Covalent Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-(Fluorosulfonyl)benzoyl chloride, a powerful bifunctional reagent. We will delve into its core attributes, synthesis, unique reactivity profile, and its applications as a tool for forging irreversible covalent bonds with biological targets. This document is designed to move beyond a simple datasheet, offering field-proven insights and the causal logic behind its effective utilization in modern chemical biology and medicinal chemistry.

Core Attributes and Identification

This compound is a unique chemical entity distinguished by the presence of two distinct reactive functional groups: a sulfonyl fluoride and a benzoyl chloride. This dual-functionality is the cornerstone of its utility, allowing for a range of applications in the synthesis of complex molecules and covalent probes.

Structure and CAS Number:

The structure of this compound is characterized by a benzene ring substituted at the 1 and 4 positions with a benzoyl chloride and a fluorosulfonyl group, respectively.

Below is a 2D structural representation:

Caption: 2D Structure of this compound.

Physicochemical Properties:

A summary of key quantitative data is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 402-55-1 | [1][3][4][5] |

| Molecular Formula | C₇H₄ClFO₃S | [1][5] |

| Molecular Weight | 222.62 g/mol | [3][4][5] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 46-48 °C (lit.) | |

| Boiling Point | 96-97 °C at 0.7 mmHg (lit.) | |

| SMILES | O=C(Cl)c1ccc(cc1)S(=O)(=O)F | |

| InChIKey | JMTAYFNTRRLWQG-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful handling of reactive intermediates. A common and effective route begins with 4-aminobenzoic acid, proceeding through a diazonium salt intermediate.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 4-Aminobenzoic acid

This protocol is a synthesized methodology based on established chemical transformations.[1] Researchers should first perform this on a small scale to optimize conditions.

PART A: Synthesis of 4-Carboxybenzenesulfonyl Chloride

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-aminobenzoic acid (1 eq.) in a suitable solvent system like ethanol/water. Cool the mixture to 0-5 °C in an ice-salt bath. Add tetrafluoroboric acid (HBF₄, ~1.1 eq.) followed by the dropwise addition of tert-butyl nitrite (t-BuONO, ~1.2 eq.) while maintaining the temperature below 5 °C. Stir for 1 hour at this temperature.

-

Sulfonyl Chloride Formation: In a separate, well-ventilated fume hood, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride. Cool this solution. Slowly add the cold diazonium salt solution from the previous step to the SO₂ solution. The reaction is exothermic and releases nitrogen gas; control the addition rate to maintain the reaction temperature.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until gas evolution ceases. Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 4-carboxybenzenesulfonyl chloride.

PART B: Synthesis of 4-(Fluorosulfonyl)benzoic Acid

-

Fluorination: Dissolve the crude 4-carboxybenzenesulfonyl chloride from Part A in a suitable solvent (e.g., acetonitrile). Add a fluorinating agent such as potassium fluoride (KF, excess) and a phase-transfer catalyst (e.g., 18-crown-6) to facilitate the reaction. Heat the mixture under reflux until TLC or LC-MS analysis indicates complete conversion of the starting material.

-

Work-up: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to yield 4-(fluorosulfonyl)benzoic acid.

PART C: Synthesis of this compound

-

Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, excess) to the 4-(fluorosulfonyl)benzoic acid from Part B.[1] A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction and Purification: Gently reflux the mixture for 2-4 hours, or until the solid dissolves and gas evolution (HCl and SO₂) stops.[2] The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for the methyl ester product. After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization from a non-polar solvent.[2][6]

The Dichotomy of Reactivity: A Tale of Two Electrophiles

The scientific value of this compound lies in its two distinct electrophilic sites, which possess different reactivity profiles towards nucleophiles, particularly the amino acid residues found in proteins. Understanding this difference is critical for designing targeted covalent inhibitors.

Caption: Differential reactivity of the two electrophilic centers.

The Benzoyl Chloride Moiety:

The acyl chloride is a "hard" and highly reactive electrophile. It reacts rapidly and preferentially with "hard" nucleophiles. In a biological context, its primary target is the ε-amino group of lysine residues, and the N-terminal α-amino group of a protein.[7] This reaction is fast and leads to the formation of a very stable amide bond.

The Sulfonyl Fluoride Moiety (The "SuFEx" Warhead):

The sulfonyl fluoride (SF) group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Compared to the acyl chloride, it is a "softer," less reactive electrophile.[4][8] This lower reactivity is advantageous, providing greater stability in aqueous biological media and allowing for more targeted reactions.[4] Unlike sulfonyl chlorides, which are highly moisture-sensitive, sulfonyl fluorides exhibit a privileged balance of stability and reactivity.[4]

The SF group can react with a broader range of nucleophilic amino acid side chains, including the hydroxyl groups of serine, threonine, and tyrosine, and the imidazole nitrogen of histidine, in addition to lysine.[4][9] The specific residue it targets is highly context-dependent, relying on the local protein microenvironment to activate a particular side chain, making it a powerful tool for probing binding pockets.[4][9]

Applications in Drug Discovery and Chemical Biology

The dual-reactivity of this compound makes it an ideal reagent for constructing covalent inhibitors and chemical probes. A common strategy involves using the highly reactive acyl chloride to link a targeting ligand (which provides binding affinity and selectivity) to the reagent, leaving the sulfonyl fluoride moiety to act as the "warhead" that forms a covalent bond with the target protein.

Case Study: Synthesis of an Irreversible Adenosine A₁ Antagonist

This compound was famously used as a key reagent in the synthesis of an irreversible antagonist for the adenosine A₁ receptor.[5] In this application, a linker attached to a xanthine scaffold (the targeting ligand) is acylated with this compound. The resulting molecule is then able to bind to the adenosine A₁ receptor, and the strategically positioned sulfonyl fluoride group forms a covalent bond with a nucleophilic residue in or near the binding site, leading to irreversible inhibition.

Experimental Protocol: General Procedure for Ligand Acylation

This protocol outlines a general method for coupling this compound to a ligand containing a primary amine.

-

Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve your amine-containing ligand (1 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane, THF, or DMF). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Dissolve this compound (1.0-1.2 eq.) in a small amount of the same dry solvent and add it dropwise to the cooled ligand solution over 15-30 minutes. The benzoyl chloride is highly reactive and moisture-sensitive, so this step must be performed under anhydrous conditions to prevent hydrolysis to the unreactive benzoic acid.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

-

Work-up and Purification: Upon completion, the reaction can be quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Safety, Handling, and Disposal

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[10]

Hazard Profile:

-

H302: Harmful if swallowed.[10]

-

H314: Causes severe skin burns and eye damage.[10]

-

H335: May cause respiratory irritation.[10]

Handling and Storage:

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.

-

Inert Atmosphere: Due to its moisture sensitivity, especially at the acyl chloride moiety, it should be stored and handled under an inert atmosphere (e.g., argon or nitrogen).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, strong bases, and oxidizing agents.

Quenching and Disposal:

Unused reagent and reaction residues must be quenched safely before disposal.

-

Dilution: Dilute the reagent or reaction mixture with an inert, aprotic solvent (e.g., THF or toluene).

-

Cooling: Cool the diluted mixture in an ice bath to control the exotherm of the quenching process.

-

Slow Quenching: Slowly and carefully add a less reactive nucleophile, such as isopropanol or methanol, to quench the highly reactive acyl chloride. This will form the corresponding ester.

-

Final Quench: Once the initial vigorous reaction has subsided, a more robust nucleophile like water or a dilute aqueous solution of sodium bicarbonate can be slowly added to quench the sulfonyl fluoride and any remaining acyl chloride.

-

Disposal: The neutralized mixture should be disposed of as hazardous chemical waste in accordance with local and institutional regulations.

Conclusion

This compound is a sophisticated chemical tool whose value is rooted in its bifunctional nature. The disparate reactivity of its benzoyl chloride and sulfonyl fluoride groups provides a strategic advantage for the rational design of covalent probes and inhibitors. By leveraging the fast, hard-electrophile chemistry of the acyl chloride for linker conjugation and the slower, more selective SuFEx chemistry of the sulfonyl fluoride for target engagement, researchers can construct powerful molecules to investigate biological systems and develop novel therapeutics. A thorough understanding of its synthesis, handling, and reactivity profile, as outlined in this guide, is paramount to its successful and safe application in the laboratory.

References

-

Zhong, T., Pang, M.-K., Chen, Z.-D., Zhang, B., Weng, J., & Lu, G. (2020). Synthesis of this compound. Organic Letters, 22(8), 3072–3078. [Link]

-

Narayan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

-

Boddy, A. J., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(15), 8348–8357. [Link]

-

Am Ende, C. W., et al. (2019). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 141(40), 15764–15777. [Link]

-

Rogness, D. C., & Knaus, E. E. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Combinatorial Science, 16(4), 192–197. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

van Muijlwijk-Koezen, J. E., et al. (2001). Synthesis and use of FSCPX, an irreversible adenosine A1 antagonist, as a 'receptor knock-down' tool. Bioorganic & Medicinal Chemistry Letters, 11(6), 815-818. [Link]

-

PrepChem. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

- 7. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonyl Fluorides - Enamine [enamine.net]

- 10. sioc.cas.cn [sioc.cas.cn]

An In-Depth Technical Guide to the Synthesis and Purification of 4-(Fluorosulfonyl)benzoyl Chloride

Prepared by: A Senior Application Scientist

Foreword: The Strategic Importance of 4-(Fluorosulfonyl)benzoyl Chloride in Modern Chemistry

This compound (FSBC) has emerged as a pivotal bifunctional reagent in contemporary chemical synthesis, bridging the fields of medicinal chemistry, chemical biology, and materials science. Its unique architecture, featuring both a highly reactive acyl chloride and a stable yet "clickable" sulfonyl fluoride, makes it an invaluable tool for researchers. The acyl chloride provides a classical handle for acylation reactions, while the sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] This dual reactivity allows for the precise installation of covalent probes and the construction of complex molecular architectures. FSBC has been instrumental in the synthesis of irreversible adenosine A1 antagonists and other targeted therapeutic agents, underscoring its significance in drug development.[2][3][4] This guide offers a comprehensive exploration of the synthesis, purification, and characterization of FSBC, providing researchers with the practical insights necessary for its successful application.

The Synthetic Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and widely adopted method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 4-(fluorosulfonyl)benzoic acid. This transformation leverages classic organic chemistry principles, employing thionyl chloride (SOCl₂) as a highly effective chlorinating agent.

The Underlying Mechanism: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a cornerstone reaction in organic synthesis.[5][6] The process is efficient because it transforms the poor leaving group of the carboxylic acid (-OH) into an excellent one.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[7][8]

-

Intermediate Formation: This initial attack forms a highly reactive chlorosulfite intermediate and releases a chloride ion.

-

Leaving Group Expulsion: The intermediate is unstable and readily collapses. The lone pair on the oxygen forms a double bond with the sulfur, expelling a chloride ion.

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the protonated intermediate.

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving groups, sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture, driving the reaction to completion.[5]

Caption: Workflow for the purification of FSBC.

Analytical Characterization and Safety

Confirming Identity and Purity

The structure and purity of the synthesized FSBC should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons. ¹⁹F NMR will show a singlet corresponding to the sulfonyl fluoride group.

-

Infrared (IR) Spectroscopy: Expect strong absorption bands for the C=O stretch of the acyl chloride (typically ~1770-1810 cm⁻¹) and the asymmetric/symmetric S=O stretches of the sulfonyl fluoride group (~1410 cm⁻¹ and ~1215 cm⁻¹ respectively).

-

Mass Spectrometry: Confirms the molecular weight (222.62 g/mol ). [3][9]

Property Value Source Molecular Formula C₇H₄ClFO₃S [4][10] Molecular Weight 222.62 g/mol [3][9] Melting Point 46-48 °C [2][11] Boiling Point 96-97 °C at 0.7 mmHg [2][3] Appearance White to off-white solid

Critical Safety and Handling Protocols

This compound is a hazardous chemical that demands strict safety protocols.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage. [9]It is harmful if swallowed and may cause respiratory irritation. [9]It reacts with water to generate acidic gases. [11]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield. [2][12]All manipulations must be performed in a chemical fume hood. [13]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. [12]It is incompatible with water, alcohols, strong bases, and oxidizing agents. [11]* Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, preferably under an inert atmosphere. [13]It is classified under storage class 8A for combustible, corrosive hazardous materials. [2]

References

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]

-

Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. [Link]

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]

-

Reactions of Carboxylic Acids. (2019). Chemistry LibreTexts. [Link]

-

This compound. PubChem. [Link]

-

This compound. gsrs.ncats.nih.gov. [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). National Institutes of Health (NIH). [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

-

Facile synthesis of sulfonyl fluorides from sulfonic acids. National Institutes of Health (NIH). [Link]

-

This compound, 1 X 1 g. Alkali Scientific. [Link]

- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation. ChemRxiv. [Link]

- Preparation method for 4-fluorobenzoyl chloride.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound technical grade, 90 402-55-1 [sigmaaldrich.com]

- 3. 4-(氟磺酰)苯酰氯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C7H4ClFO3S | CID 97628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Mechanism of action of 4-(Fluorosulfonyl)benzoyl chloride in bioconjugation

An In-Depth Technical Guide to the Mechanism and Application of 4-(Fluorosulfonyl)benzoyl Chloride in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (FSBC) is a heterobifunctional crosslinking agent that has carved a niche in the field of bioconjugation. Its utility stems from the differential reactivity of its two key functional groups: a sulfonyl fluoride and an acyl chloride. This guide provides an in-depth exploration of the mechanism of action of the sulfonyl fluoride moiety as a covalent "warhead" for protein modification. We will delve into the chemical principles governing its reactivity, target specificity, and the practical considerations for its successful implementation in experimental workflows. This document is intended to serve as a comprehensive resource for researchers aiming to leverage FSBC for applications ranging from fundamental protein chemistry to the development of targeted therapeutics.

Introduction: The Rationale for Covalent Modification with Sulfonyl Fluorides

In the landscape of bioconjugation, the formation of stable, covalent bonds between a molecule of interest and a target biomolecule is often the desired outcome. Covalent inhibitors and probes can offer advantages in terms of potency, duration of action, and the ability to overcome high target turnover. The sulfonyl fluoride (SF) group has emerged as a valuable electrophilic warhead for the targeted covalent modification of proteins.[1][2] Unlike more promiscuous electrophiles, SFs exhibit a balanced reactivity profile, possessing sufficient stability in aqueous media while being capable of reacting with specific nucleophilic amino acid residues within a protein's binding pocket.[2][3] FSBC, with its dual reactive sites, offers a versatile platform for more complex bioconjugation strategies, though this guide will focus primarily on the foundational mechanism of the sulfonyl fluoride group.

Core Mechanism of Action: Sulfonyl Fluoride Reactivity

The cornerstone of FSBC's utility in bioconjugation lies in the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This sulfur atom is susceptible to nucleophilic attack by electron-rich side chains of specific amino acids. The reaction proceeds via a sulfur-fluorine exchange (SuFEx) mechanism, resulting in the formation of a highly stable covalent bond and the displacement of a fluoride ion.[1]

Target Residue Specificity

The sulfonyl fluoride moiety is not a pan-reactive group; its reactivity is largely directed towards specific nucleophilic amino acids. The primary targets include:

-

Lysine (Lys): The ε-amino group of a lysine side chain can act as a potent nucleophile, particularly when its microenvironment within the protein lowers its pKa, making the unprotonated, nucleophilic form more accessible. The reaction with lysine results in the formation of a very stable sulfonamide linkage.[4]

-

Tyrosine (Tyr): The hydroxyl group of tyrosine can also be targeted by sulfonyl fluorides.[3] This reaction leads to the formation of a sulfonate ester. The reactivity towards tyrosine is also highly context-dependent, often requiring a lowered pKa for the phenolic proton.

-

Other Nucleophiles: While lysine and tyrosine are the most commonly cited targets, sulfonyl fluorides have also been shown to react with serine, threonine, and histidine residues, especially those located in active sites or binding pockets with enhanced nucleophilicity.[3]

The following diagram illustrates the reaction of a generic aryl sulfonyl fluoride with the side chains of lysine and tyrosine.

Caption: Reaction of sulfonyl fluoride with lysine and tyrosine.

The Crucial Role of the Protein Microenvironment

The decision of a sulfonyl fluoride to react with a particular residue is not solely governed by the inherent nucleophilicity of the amino acid. The local protein microenvironment plays a paramount role. Factors such as the pKa of the target residue are critical. A protein binding pocket can significantly perturb the pKa of a lysine or tyrosine residue, making it a more potent nucleophile at physiological pH.[5][6] This "context-specific" reactivity is a key advantage of sulfonyl fluorides, as it allows for targeted modification with a degree of selectivity that is not achievable with more indiscriminately reactive electrophiles.[3]

The Dual Nature of this compound

It is critical to recognize that FSBC is a heterobifunctional reagent. In addition to the sulfonyl fluoride, it possesses a highly reactive acyl chloride group. Acyl chlorides readily react with nucleophiles, particularly primary amines like the side chain of lysine, to form stable amide bonds.[7] This dual reactivity must be considered in experimental design.

-

Sequential Conjugation: One can leverage the differential reactivity of the two groups. For instance, the more reactive acyl chloride can be reacted first with a molecule containing a primary amine, and the resulting conjugate, now bearing a sulfonyl fluoride, can then be used to target a protein.

-

Potential for Crosslinking: If FSBC is added directly to a protein solution, both the acyl chloride and the sulfonyl fluoride can react with nucleophilic residues on the protein, potentially leading to intramolecular or intermolecular crosslinking.

Experimental Protocol Design

The following is a generalized protocol for the modification of a protein with a sulfonyl fluoride-containing compound. This should be considered a starting point, and optimization is crucial for each specific protein and application.

Materials and Reagents

-

Target Protein

-

This compound (or a derivative)

-

Reaction Buffer (e.g., Phosphate or Bicarbonate buffer, pH 7.5-8.5). Crucially, avoid amine-containing buffers like Tris if the acyl chloride is exposed or if targeting lysine is desired.

-

Quenching Reagent (e.g., a small molecule with a primary amine like Tris or glycine)

-

Purification System (e.g., size-exclusion chromatography column, dialysis tubing)

-

Organic Solvent (e.g., DMSO or DMF) for dissolving FSBC

Step-by-Step Methodology

-

Protein Preparation: Prepare a solution of the target protein in the chosen reaction buffer at a known concentration (e.g., 1-5 mg/mL).

-

Reagent Preparation: Prepare a stock solution of FSBC in an anhydrous organic solvent like DMSO. This should be done immediately before use due to the hydrolytic instability of the acyl chloride.

-

Conjugation Reaction:

-

Add the FSBC stock solution to the protein solution dropwise while gently stirring. A typical starting point is a 10- to 20-fold molar excess of the reagent over the protein.

-

Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 1 hour to overnight, depending on the reactivity of the target residue.

-

-

Quenching: Add a quenching reagent in molar excess to consume any unreacted FSBC.

-

Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

The following diagram outlines a typical experimental workflow for protein modification with FSBC.

Caption: Experimental workflow for protein bioconjugation.

Characterization of the Conjugate

Post-conjugation, it is essential to characterize the product to determine the extent and nature of the modification.

| Parameter | Analytical Technique | Information Obtained |

| Degree of Labeling | Mass Spectrometry (ESI-MS, MALDI-TOF) | Provides the mass of the conjugate, allowing for the determination of the number of FSBC molecules attached per protein.[8][9] |

| Confirmation of Conjugation | SDS-PAGE | An increase in the molecular weight of the protein band can indicate successful conjugation.[8] |

| Heterogeneity | Capillary Electrophoresis (CE) | Can resolve different species of the conjugate, providing insight into the heterogeneity of the product.[10] |

| Site of Modification | Mass Spectrometry (Peptide Mapping) | Digestion of the conjugate followed by MS/MS analysis of the resulting peptides can identify the specific amino acid(s) that have been modified. |

Conclusion and Future Perspectives

This compound and other sulfonyl fluorides represent a powerful class of reagents for the covalent modification of proteins. Their balanced stability and context-dependent reactivity allow for a degree of targeting that is difficult to achieve with other electrophilic warheads.[2][3] A thorough understanding of the underlying mechanism, particularly the influence of the protein microenvironment on residue reactivity, is key to the successful design and execution of bioconjugation experiments. As the demand for more sophisticated bioconjugates in diagnostics and therapeutics continues to grow, the strategic application of sulfonyl fluoride chemistry is poised to play an increasingly important role.

References

-

Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (2020). National Institutes of Health. Available at: [Link]

-

Pellegrino, T. C., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176–2184. Available at: [Link][4]

-

Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656–5668. Available at: [Link][5][6]

-

Zhao, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Accounts of Chemical Research. Available at: [Link][1]

-

Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society. Available at: [https://pubs.acs.org/doi/abs/10.1021/ja3118204][6]

-

Nathani, R. I., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology, 2(1), 17-27. Available at: [Link][3]

-

Hage, D. S., et al. (1987). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Analytical Biochemistry, 162(2), 291-299. Available at: [Link]

-

Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(42), 8931-8937. Available at: [Link][2]

-

Adamczyk, M., et al. (1996). Characterization of protein-hapten conjugates. 2. Electrospray mass spectrometry of bovine serum albumin-hapten conjugates. Bioconjugate Chemistry, 7(4), 475-481. Available at: [Link][8]

- van Muijlwijk-Koezen, J. E., et al. (1998). Synthesis and use of FSCPX, an irreversible adenosine A1 antagonist, as a 'receptor knock-down' tool. Bioorganic & Medicinal Chemistry Letters, 8(8), 981-986. Available at: [https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/333/823/136387-msds.pdf]

-

This compound technical grade, 90%. Sigma-Aldrich. Available at: [https://www.sigmaaldrich.com/specification-sheets/333/823/136387-BULK.pdf][11]

-

Safi, S., et al. (2007). Characterization of Protein Conjugates Using Capillary Electrophoresis. Journal of Chromatography A, 1173(1-2), 159-164. Available at: [Link][10]

-

Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. (2024). PubMed. Available at: [Link]

-

Protein modifications in CFS. (2020). ResearchGate. Available at: [Link]

-

Bioconjugation Techniques. McGill University. Available at: [Link][12]

-

Chiu, J., & Hogg, P. J. (2013). Post-translational control of protein function by disulfide bond cleavage. FEBS Journal, 280(10), 2217-2230. Available at: [Link]

-

Cysteine Thiol-Based Oxidative Post-Translational Modifications Fine-Tune Protein Functions in Plants. (2024). MDPI. Available at: [Link]

-

Predict the major products formed when benzoyl chloride (PhCOCl) reacts with various reagents. (2024). Pearson. Available at: [https://www.pearson.com/en-us/higher-education/mastering-chemistry/predict-the-major-products-formed-when-benzoyl-chloride-phcocl-reacts-with-anisole-and-aluminum-chloride.html][7]

-

Pretto, F., et al. (2023). A Comparative Analysis of Fibroblast Activation Protein-Targeted Small Molecule-Drug, Antibody-Drug, and Peptide-Drug Conjugates. Bioconjugate Chemistry, 34(7), 1205–1211. Available at: [Link]

-

Protein modifications. Khan Academy. Available at: [Link]

-

Protein DNA Bioconjugate Protocol. (2020). YouTube. Available at: [Link]

-

Lazar, A. C., et al. (2012). Introduction of the mass spread function for characterization of protein conjugates. Analytical Biochemistry, 421(1), 228-235. Available at: [Link][9]

-

Method to Conjugate Antibody and DNA | Bioconjugation. (2020). YouTube. Available at: [Link]

-

Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. (2013). ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Predict the major products formed when benzoyl chloride (PhCOCl) ... | Study Prep in Pearson+ [pearson.com]

- 8. Characterization of protein-hapten conjugates. 2. Electrospray mass spectrometry of bovine serum albumin-hapten conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of protein conjugates using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-(氟磺酰)苯酰氯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 12. mcgill.ca [mcgill.ca]

Understanding the Compound: Properties and Reactivity of 4-(Fluorosulfonyl)benzoyl Chloride

An In-depth Technical Guide to the Safe Handling of 4-(Fluorosulfonyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions for handling this compound. As a Senior Application Scientist, the following information is synthesized from established safety protocols and field experience to ensure the highest standards of laboratory safety and scientific integrity.

This compound is a bifunctional molecule that is highly valuable in chemical synthesis, particularly in the development of covalent inhibitors and chemical probes. Its utility stems from the presence of two reactive functional groups: a sulfonyl fluoride and a benzoyl chloride. The sulfonyl fluoride moiety can react with nucleophilic residues on proteins, such as lysine, tyrosine, and serine, to form stable covalent bonds. The benzoyl chloride group provides a second site for chemical modification, allowing for the attachment of various functionalities.

However, the very reactivity that makes this compound a powerful tool for researchers also necessitates stringent safety protocols. Both the sulfonyl fluoride and benzoyl chloride groups are sensitive to moisture and can react with a wide range of nucleophiles.

Key Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C7H4ClFO3S | PubChem |

| Molecular Weight | 222.62 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich |

| Melting Point | 56-58 °C | Sigma-Aldrich |

| Boiling Point | Decomposes upon heating | Not Available |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, DMF). Reacts with water and alcohols. | General Chemical Knowledge |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe handling. The primary risks are associated with its corrosivity, reactivity, and potential for thermal decomposition.

Corrosivity and Toxicity:

-

Skin and Eye Damage: As a chloride-containing compound, this compound is expected to be corrosive to the skin and eyes. Direct contact can cause severe burns and permanent eye damage.

-

Respiratory Irritation: Inhalation of the dust or its decomposition products can cause severe irritation to the respiratory tract.

-

Toxicity Data: While specific toxicity data for this compound is limited, its reactive nature suggests that it should be handled as a toxic substance.

Reactivity Hazards:

-

Reaction with Water: this compound reacts with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and 4-fluorosulfonylbenzoic acid. This reaction is exothermic and can lead to a dangerous increase in pressure if it occurs in a sealed container.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines. These substances can trigger vigorous and potentially explosive reactions.

Thermal Decomposition:

-

Upon heating, this compound can decompose to release toxic and corrosive fumes, including hydrogen chloride, sulfur oxides, and carbon oxides.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure to hazardous substances by isolating the hazard from the worker. For this compound, the following engineering controls are mandatory:

-

Certified Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

-

Inert Atmosphere: For reactions that are sensitive to moisture, the use of a glove box or Schlenk line to maintain an inert atmosphere of nitrogen or argon is highly recommended. This not only protects the experiment but also minimizes the risk of hazardous reactions with water.

Personal Protective Equipment (PPE): Essential for Individual Safety

Even with robust engineering controls in place, appropriate personal protective equipment (PPE) is crucial for safeguarding against accidental exposure.

Recommended PPE:

| PPE Type | Specification | Rationale |

| Gloves | Nitrile or neoprene gloves. Double-gloving is recommended. | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects the eyes and face from splashes and aerosols. |

| Lab Coat | Flame-resistant lab coat with tight-fitting cuffs. | Protects the skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors may be necessary for certain high-risk procedures or in the event of a spill. | Provides protection against inhalation of dust and decomposition products. |

Safe Handling and Storage: A Step-by-Step Approach

Adherence to a strict handling and storage protocol is paramount for preventing accidents and ensuring the integrity of the compound.

Handling Protocol:

-

Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition. Have a spill kit and emergency contact information accessible.

-

Weighing and Dispensing: Conduct all weighing and dispensing of this compound inside a chemical fume hood. Use a powder funnel to minimize the generation of dust.

-

Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to moderate the temperature.

-

Post-Reaction: Quench any unreacted this compound carefully with a suitable reagent, such as a solution of sodium bicarbonate, before workup.

-

Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.

Storage Protocol:

-

Container: Store this compound in its original, tightly sealed container.

-

Environment: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Inert Atmosphere: For long-term storage, consider placing the container inside a desiccator or a glove box with an inert atmosphere to protect it from moisture.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

Spill Response:

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Isolate the spill area to prevent the spread of contamination.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Neutralize: For small spills, cautiously cover the spill with a neutral absorbent material, such as sodium bicarbonate or vermiculite.

-

Collect: Carefully collect the absorbed material into a sealed container for proper disposal.

-

Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Exposure Response:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal: Responsible Management

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Disposal Protocol:

-

Segregation: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

-

Neutralization: Before disposal, it may be possible to neutralize small amounts of the compound by slowly adding it to a stirred solution of sodium bicarbonate. This should only be done by trained personnel in a chemical fume hood.

-

Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

Conclusion

This compound is a valuable reagent in chemical research and drug development. However, its inherent reactivity and potential hazards demand a high level of respect and caution. By implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can work with this compound safely and effectively, minimizing risks to themselves and their colleagues. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of responsible scientific practice.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to 4-(Fluorosulfonyl)benzoyl Chloride for Chemical Biology Innovators

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing Covalent Chemistry in the Post-Genomic Era

The completion of the human genome has provided an extensive list of potential therapeutic targets. However, a significant portion of these proteins remain "undruggable" by traditional small-molecule inhibitors that rely on non-covalent interactions. This challenge has catalyzed a renaissance in the field of covalent chemical biology, where the formation of a stable, covalent bond between a probe or drug and its protein target can offer unparalleled potency, selectivity, and duration of action.

At the heart of this revolution are electrophilic "warheads"—precisely engineered reactive groups that can form covalent bonds with specific nucleophilic amino acid residues on a protein. Among these, the sulfonyl fluoride moiety has emerged as a particularly privileged warhead due to its unique reactivity profile. This guide is dedicated to a versatile and powerful member of this class: 4-(Fluorosulfonyl)benzoyl chloride (FSBC) .

This document is not a mere recitation of facts; it is a distillation of field-proven insights designed to empower both newcomers and seasoned researchers in chemical biology. We will delve into the "why" behind the "how," providing a robust framework for understanding and applying FSBC as a transformative tool for dissecting complex biological systems and accelerating the discovery of novel therapeutics.

I. The Chemical Biology of this compound: A Dual-Reactivity Powerhouse

This compound is a bifunctional electrophile, possessing two distinct reactive sites: a sulfonyl fluoride (-SO₂F) and a benzoyl chloride (-COCl). This dual nature underpins its versatility in chemical biology.

A. The Sulfonyl Fluoride: A Tunable Warhead for Covalent Targeting

The sulfonyl fluoride group is the cornerstone of FSBC's utility as a covalent probe. Unlike its more reactive counterpart, the sulfonyl chloride, the sulfonyl fluoride exhibits a finely tuned electrophilicity. It is relatively stable in aqueous environments, minimizing off-target reactions, yet it can be "activated" by the microenvironment of a protein's binding pocket to react with proximal nucleophilic amino acid residues.[1][2] This "context-dependent" reactivity is a key advantage, allowing for greater selectivity in targeting specific proteins.[1]

The primary targets for the sulfonyl fluoride moiety are the side chains of several key amino acids:

-

Tyrosine: The phenolic hydroxyl group of tyrosine is a primary target for sulfonyl fluorides.[3] The reaction forms a stable sulfonyl ester linkage.

-

Lysine: The ε-amino group of lysine can react to form a stable sulfonamide bond.

-

Serine and Threonine: The hydroxyl groups of these amino acids can also be targeted, forming sulfonyl esters.

-

Histidine: The imidazole side chain of histidine presents another potential nucleophilic target.

The ability to target a range of nucleophilic residues beyond the commonly targeted cysteine is a significant advantage of sulfonyl fluoride-based probes, greatly expanding the "ligandable" proteome.[4][5]

B. The Benzoyl Chloride: A Handle for Probe Synthesis and Ligand Elaboration

The benzoyl chloride moiety of FSBC serves as a versatile synthetic handle. It readily reacts with nucleophiles such as amines and alcohols, allowing for the straightforward attachment of various functionalities. This is particularly useful for:

-

Probe Synthesis: Attaching reporter tags such as fluorophores (e.g., rhodamine) or biotin for visualization and enrichment in activity-based protein profiling (ABPP) experiments.[6]

-

Fragment Elaboration: In fragment-based ligand discovery, the benzoyl chloride can be used to link the FSBC warhead to other molecular fragments to build more potent and selective inhibitors.

II. Mechanism of Covalent Modification: A Tale of Two Electrophiles

Understanding the reaction mechanism of FSBC with its protein targets is crucial for designing effective experiments and interpreting the results.

A. The Sulfonyl Fluoride-Amino Acid Reaction

The covalent modification of a nucleophilic amino acid residue by the sulfonyl fluoride of FSBC proceeds through a nucleophilic substitution reaction at the sulfur atom. The protein's local environment plays a critical role in facilitating this reaction by enhancing the nucleophilicity of the target residue.

Caption: A typical ABPP workflow using an FSBC-based probe.

-

Probe Preparation: Synthesize the FSBC-based probe with the desired reporter tag (e.g., biotin or a fluorophore) by reacting FSBC with an appropriate amine- or alcohol-containing linker. Purify the probe by chromatography.

-

Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.0). The protein concentration should be determined and adjusted as needed.

-

Labeling Reaction: Add the FSBC-based probe (typically from a DMSO stock solution) to the proteome to a final concentration of 1-10 µM. Incubate the reaction for 1-2 hours at room temperature or 37°C.

-

Quenching (Optional): The reaction can be quenched by adding a nucleophile such as dithiothreitol (DTT) or by denaturation with SDS-PAGE loading buffer.

-

Downstream Analysis:

-

For fluorescent probes: Labeled proteins can be visualized directly by in-gel fluorescence scanning after SDS-PAGE.

-

For biotinylated probes: Labeled proteins are enriched using streptavidin-coated beads. The enriched proteins are then digested on-bead with trypsin, and the resulting peptides are analyzed by LC-MS/MS to identify the labeled proteins and the sites of modification. [7][8]

-

B. Covalent Fragment-Based Ligand Discovery (FBLD)

FBLD is a powerful strategy for identifying novel ligands for challenging protein targets. [3]This approach involves screening a library of low-molecular-weight electrophilic fragments to identify those that covalently bind to the target protein. FSBC is an ideal building block for creating a library of sulfonyl fluoride-containing fragments.

Caption: Workflow for covalent FBLD with an FSBC-derived library.

-

Library Synthesis: Create a diverse library of fragments by reacting FSBC with a variety of small, amine-containing building blocks.

-

Screening: Incubate the purified target protein with individual fragments or pools of fragments from the library. A typical starting concentration for the fragments is 200 µM. [9][10]The incubation is typically carried out for 24 hours at 4°C or for shorter times at higher temperatures. [9][10]3. Hit Identification: Analyze the reaction mixtures by intact protein LC-MS to identify fragments that have formed a covalent adduct with the protein. Hits are identified by a mass shift corresponding to the molecular weight of the fragment.

-

Hit Validation:

-

Site Identification: Confirm the site of covalent modification by digesting the protein-fragment adduct with trypsin and analyzing the resulting peptides by LC-MS/MS. [11] * Reactivity Profiling: Assess the intrinsic reactivity of the hit fragments against a model nucleophile like glutathione to filter out overly reactive, non-specific binders. [12]5. Lead Optimization: Once a validated hit is identified, medicinal chemistry efforts can be employed to elaborate the fragment into a more potent and selective lead compound.

-

IV. Data Interpretation and Troubleshooting

A. Mass Spectrometry Data Analysis

Mass spectrometry is the cornerstone of both ABPP and FBLD workflows.

-

Intact Protein Analysis: In FBLD, a mass increase in the deconvoluted mass spectrum of the target protein corresponding to the molecular weight of the fragment indicates a covalent hit.

-

Peptide Mapping: In both ABPP and FBLD, identification of a peptide with a mass modification corresponding to the probe or fragment confirms the site of covalent adduction. Tandem MS (MS/MS) data will show a fragmented peptide with the modification localized to a specific amino acid residue. [13][14]

Parameter Expected Observation for a Covalent Hit Intact Protein Mass Increase in mass equal to the MW of the fragment Peptide Mass Increase in mass of a specific tryptic peptide | MS/MS Fragmentation | Fragmentation pattern consistent with the modified peptide |

B. Common Pitfalls and Solutions

| Problem | Potential Cause | Solution |

| No labeling/adduct formation | Low reactivity of the target residue; Probe/fragment instability | Increase incubation time/temperature; Check probe/fragment stability by NMR or LC-MS |

| Non-specific labeling | Overly reactive probe/fragment; High probe/fragment concentration | Synthesize less reactive analogs; Decrease probe/fragment concentration |

| Poor MS signal | Low labeling efficiency; Ion suppression | Optimize labeling conditions; Use a desalting column before MS analysis |

V. Safety and Handling

This compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is incompatible with water, alcohols, strong bases, and oxidizing agents. Store in a cool, dry place under an inert atmosphere.

VI. Conclusion and Future Outlook

This compound is a powerful and versatile tool in the chemical biologist's arsenal. Its dual reactivity allows for the straightforward synthesis of covalent probes for ABPP and the creation of diverse fragment libraries for FBLD. The ability of the sulfonyl fluoride warhead to target a range of nucleophilic amino acid residues beyond cysteine opens up new avenues for exploring the proteome and developing novel therapeutics for previously intractable targets. As our understanding of protein structure and function continues to expand, the rational design and application of covalent probes and inhibitors based on scaffolds like FSBC will undoubtedly play an increasingly important role in shaping the future of medicine.

VII. References

-

BenchChem. (2025). Application Notes and Protocols: Employing Sulfamoyl Fluorides in Activity-Based Protein Profiling.

-

BenchChem. (2025). Application Notes and Protocols for Site-Specific Protein Labeling with Sulfamoyl Fluorides.

-

Fragment-based covalent ligand discovery. (2021). PMC.

-

Gilbert, K. E., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Publications.

-

Gilbert, K. E., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. PMC.

-

An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. (2025). PubMed.

-

Terrey, M. J., et al. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU > IRep.

-

Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. (2025). JoVE.

-

Optimization of the reaction conditions. (n.d.). ResearchGate.

-

Narayanan, A., & Jones, L. H. (2015). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC.

-

Backus, K. M., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.

-

Zhang, C., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry.

-

Zhang, D., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. PubMed.

-

Vinogradova, E. V., et al. (2020). Advancing Protein Therapeutics through Proximity-Induced Chemistry. PMC.

-

(PDF) Covalent fragment libraries in drug discovery. (n.d.). ResearchGate.

-